Propyl hexanoate - d5
Description
Significance of Deuterated Analogs in Advanced Scientific Inquiry
Stable isotope-labeled compounds, including those containing deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen), are powerful tools in chemical and biological research. symeres.comlucerna-chem.chsigmaaldrich.com The substitution of hydrogen with deuterium creates a molecule that is chemically similar to its non-labeled counterpart but has a higher mass. This mass difference is detectable by analytical instruments like mass spectrometers, allowing scientists to differentiate between the labeled and unlabeled forms. scioninstruments.com
This unique property of deuterated analogs underpins their importance in a variety of research applications:
Internal Standards in Quantitative Analysis: In analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are frequently used as internal standards. scioninstruments.commusechem.comlumiprobe.com An internal standard is a known amount of a compound added to a sample before analysis. Because the deuterated standard behaves almost identically to the analyte (the substance being measured) during sample preparation and analysis, it can be used to correct for any loss of sample or variations in instrument response. scioninstruments.comtexilajournal.com This leads to more accurate and precise quantification of the target compound. musechem.com
Metabolic and Pharmacokinetic Studies: Deuterium labeling is instrumental in studying how organisms metabolize chemical compounds. symeres.com By introducing a deuterated compound into a biological system, researchers can track its metabolic fate, identify its breakdown products (metabolites), and understand its pharmacokinetic profile. lucerna-chem.chmusechem.com
Mechanistic and Kinetic Studies: The bond between deuterium and carbon is stronger than the bond between hydrogen and carbon. This can lead to a "kinetic isotope effect," where reactions involving the breaking of a carbon-deuterium bond proceed at a different rate than those involving a carbon-hydrogen bond. symeres.com By studying these differences, scientists can gain insights into the mechanisms of chemical reactions. researchgate.net
Overview of Propyl Hexanoate-d5 as a Multifunctional Research Probe
Propyl hexanoate-d5 serves as a specific example of a deuterated ester employed in research. Its primary application lies in its use as an internal standard for the quantitative analysis of its non-labeled counterpart, propyl hexanoate (B1226103), and potentially other related esters. symeres.com For instance, in food science and environmental analysis, where the concentration of flavor compounds or organic pollutants is of interest, propyl hexanoate-d5 can enable more reliable and reproducible measurements. researchgate.net
The physical and chemical properties of propyl hexanoate-d5 are nearly identical to those of propyl hexanoate, with the key difference being its molecular weight due to the five deuterium atoms. This ensures that it co-elutes with the analyte in chromatographic separations and exhibits similar ionization behavior in mass spectrometry, making it an ideal internal standard. texilajournal.commdpi.com
Interactive Data Table: Properties of Propyl Hexanoate and its Deuterated Analog
| Property | Propyl Hexanoate | Propyl Hexanoate-d5 |
| Molecular Formula | C9H18O2 | C9H13D5O2 |
| Molecular Weight | 158.24 g/mol | 163.273 g/mol |
| CAS Number | 626-77-7 | 1394230-22-8 |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 186-187 °C | Not widely reported, but expected to be very similar to the non-labeled compound. |
Data sourced from multiple chemical suppliers and databases. chemimpex.comwikipedia.orgeptes.com
Properties
CAS No. |
1394230-22-8 |
|---|---|
Molecular Formula |
C9H13D5O2 |
Molecular Weight |
163.27 |
Purity |
95% min. |
Synonyms |
Propyl hexanoate - d5 |
Origin of Product |
United States |
Synthetic Strategies for Propyl Hexanoate D5
De Novo Synthesis Approaches Utilizing Deuterated Precursors
De novo synthesis is a common and effective method for producing isotopically labeled compounds with high levels of deuterium (B1214612) incorporation at specific locations. nih.govnih.gov This approach involves the use of precursors that already contain deuterium atoms.
The most direct de novo synthesis of propyl hexanoate-d5 involves the Fischer esterification of hexanoic acid with a deuterated propanol (B110389). wikipedia.orgechemi.com In this reaction, the hydroxyl group of the deuterated propanol reacts with the carboxylic acid group of hexanoic acid, typically in the presence of an acid catalyst, to form the ester and water. wikipedia.org The "d5" designation suggests that the propyl group is the site of deuteration. A suitable precursor for this synthesis would be 1-propanol-d5.
The general reaction is as follows: Hexanoic Acid + Propanol-d5 ⇌ Propyl Hexanoate-d5 + Water
This method allows for precise control over the location of the deuterium labels, confining them to the propyl moiety of the ester. The efficiency of the esterification can be influenced by reaction conditions such as temperature and the choice of catalyst. solubilityofthings.comechemi.com
| Reactant | Deuterated Precursor | Product |
| Hexanoic Acid | Propanol-d5 | Propyl Hexanoate-d5 |
| Structure | CH₃(CH₂)₄COOH | CD₃CD₂CH₂OH |
| Structure | CH₃(CH₂)₄COOCH₂CD₂CD₃ |
This table illustrates the key components in the de novo synthesis of Propyl Hexanoate-d5 via esterification.
Regioselective deuteration refers to techniques that introduce deuterium to specific positions within a molecule. nih.govresearchgate.netresearchgate.net In the context of synthesizing propyl hexanoate-d5, this involves the preparation of the deuterated precursor, propanol-d5, with a precise deuteration pattern.
Methods for the regioselective deuteration of alcohols and alkyl chains often employ metal catalysts. researchgate.netrsc.org For instance, ruthenium on carbon (Ru/C) has been used for the regioselective deuteration of alcohols using deuterium oxide (D₂O) as the deuterium source. researchgate.net Such methods can achieve high levels of deuterium incorporation at specific carbon atoms. researchgate.netdiva-portal.org The ability to control the exact placement of deuterium is crucial for synthesizing isotopically labeled standards with well-defined structures.
Post-Synthetic Deuteration of Propyl Hexanoate (B1226103)
An alternative to de novo synthesis is the post-synthetic deuteration of unlabeled propyl hexanoate. This involves a hydrogen-deuterium (H-D) exchange reaction on the pre-existing ester molecule. digitellinc.com These reactions can be challenging due to the need for conditions that activate C-H bonds without cleaving the ester linkage.
Recent advancements have led to the development of catalytic systems, often involving palladium or other transition metals, that can facilitate the deuteration of C(sp³)–H bonds in complex molecules, including those with ester functionalities. digitellinc.comchemrxiv.orgacs.org These methods often use D₂O as an inexpensive and readily available deuterium source. nih.govresearchgate.net However, controlling the regioselectivity of post-synthetic deuteration can be more difficult than in de novo approaches, potentially leading to a mixture of isotopologues with deuterium incorporated at various positions. acs.org
Purification and Characterization Methodologies for Isotopic Purity
Following synthesis, rigorous purification and characterization are essential to ensure the chemical and isotopic purity of the propyl hexanoate-d5. moravek.comnih.gov This is critical for its use as an analytical standard. moravek.comacs.org
Chromatography is a fundamental technique for the purification of organic compounds like esters. researchgate.netcdnsciencepub.com Gas chromatography (GC) is particularly well-suited for the separation of volatile compounds such as propyl hexanoate. sigmaaldrich.comresearchgate.netnih.gov By selecting appropriate columns and temperature programs, GC can effectively separate the desired deuterated ester from unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. researchgate.net
High-performance liquid chromatography (HPLC) is another powerful purification tool, especially for less volatile compounds or when larger quantities are needed. moravek.comnih.gov Different stationary phases and solvent systems can be employed to achieve high-purity separation of the target compound. nih.gov
| Technique | Principle | Application to Propyl Hexanoate-d5 |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. researchgate.net | Ideal for purifying the volatile propyl hexanoate-d5 from reactants and byproducts. sigmaaldrich.com |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. moravek.com | Useful for larger-scale purification and separation from non-volatile impurities. nih.gov |
This table summarizes the primary chromatographic techniques for the purification of Propyl Hexanoate-d5.
Spectroscopic methods are indispensable for confirming the successful synthesis and determining the isotopic purity of propyl hexanoate-d5. wikipedia.org
Mass Spectrometry (MS) is used to confirm the mass of the synthesized molecule, thereby verifying the incorporation of deuterium atoms. nih.govnih.govacs.org High-resolution mass spectrometry can provide precise mass data that allows for the calculation of the degree of deuterium labeling. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the exact location of the deuterium atoms within the molecule. wikipedia.org While ¹H NMR can show the absence of signals at the deuterated positions, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing unambiguous confirmation of their placement. sigmaaldrich.comnih.govnih.gov The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum, making spectral interpretation straightforward. sigmaaldrich.comnih.gov Quantitative NMR techniques can also be used to determine the isotopic enrichment at specific sites. nih.gov
| Spectroscopic Method | Information Obtained |
| Mass Spectrometry (MS) | Confirms molecular weight and overall deuterium incorporation. nih.govacs.org |
| ¹H NMR | Shows disappearance of proton signals at deuterated positions. |
| ²H NMR | Directly detects deuterium signals, confirming their location and providing quantitative data on isotopic enrichment. sigmaaldrich.comnih.govnih.gov |
This table outlines the key spectroscopic methods for the characterization of Propyl Hexanoate-d5.
Advanced Analytical Applications of Propyl Hexanoate D5
Quantitative Analysis in Complex Matrices via Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before analysis. Propyl hexanoate-d5 is an ideal internal standard for the quantification of its non-labeled counterpart and other similar volatile esters in complex matrices. amazonaws.com The co-elution of the labeled and unlabeled compounds in chromatographic systems and their similar ionization efficiencies in the mass spectrometer allow for highly accurate and precise measurements, as the labeled standard compensates for variations in sample preparation and instrument response. chemie-brunschwig.ch
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation
In GC-MS, propyl hexanoate-d5 is instrumental in developing and validating robust methods for the analysis of volatile organic compounds (VOCs). mdpi.comnih.gov Method development often involves optimizing parameters such as injector temperature, column temperature programming, and mass spectrometer settings to achieve the best separation and sensitivity for the target analytes. d-nb.infodoi.org
Validation of these methods typically includes assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, a study on wine esters demonstrated satisfactory repeatability (RSD < 11.2%) and reproducibility (RSD < 15%) using deuterated ethyl esters as internal standards. researchgate.net The use of propyl hexanoate-d5 as an internal standard helps to ensure the accuracy and reliability of the quantitative data by correcting for any analyte loss during sample preparation and injection. amazonaws.com
Below is a table summarizing typical parameters for GC-MS method development for volatile compounds, which would be applicable when using propyl hexanoate-d5.
| Parameter | Typical Setting | Purpose |
| Injector Temperature | 200-250 °C | Ensures efficient volatilization of the sample. mdpi.com |
| Column Type | 5% Phenyl Methyl Siloxane | Provides good separation for a wide range of volatile compounds. d-nb.info |
| Carrier Gas | Helium | Inert gas that carries the sample through the column. mdpi.com |
| Flow Rate | 1 mL/min | Affects the separation efficiency and analysis time. mdpi.com |
| Oven Temperature Program | Initial hold, then ramped | Separates compounds based on their boiling points and interactions with the stationary phase. mdpi.com |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that creates reproducible mass spectra. nih.gov |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development and Validation
While less common for highly volatile compounds like propyl hexanoate (B1226103), LC-MS methods can be developed for its analysis, particularly when derivatization is employed to improve retention and ionization. acs.org Method development in LC-MS focuses on optimizing the mobile phase composition, gradient, column chemistry, and mass spectrometer source parameters. sci-hub.semdpi.com
Validation of LC-MS methods involves similar parameters to GC-MS, including linearity, accuracy, precision, and sensitivity. sci-hub.sedshs-koeln.de The use of an isotopically labeled internal standard like propyl hexanoate-d5 is crucial for compensating for matrix effects, which are often more pronounced in LC-MS than in GC-MS. chemours.com Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification if not properly corrected. chemie-brunschwig.ch
The following table outlines key considerations for LC-MS method development.
| Parameter | Typical Setting/Consideration | Purpose |
| Column Chemistry | C18 | A common reversed-phase chemistry suitable for a wide range of organic molecules. sci-hub.se |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid, ammonium (B1175870) acetate) | The composition and gradient control the retention and separation of analytes. sci-hub.se |
| Flow Rate | 0.2-0.5 mL/min | Influences chromatographic resolution and analysis time. sci-hub.se |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is suitable for polar to moderately polar compounds, while APCI can be used for less polar compounds. |
| Mass Analyzer Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis. nih.gov |
Role as an Internal Standard in High-Throughput Quantitative Analysis
In high-throughput analysis, where a large number of samples are processed, the use of a reliable internal standard is essential for maintaining data quality. mdpi.com Propyl hexanoate-d5 serves this purpose effectively in the analysis of volatile esters. Its addition at the beginning of the sample preparation workflow allows for the correction of variability introduced during extraction, derivatization, and instrumental analysis. amazonaws.com This is particularly important in automated systems where minor fluctuations in process parameters can occur. sci-hub.se The use of stable isotope-labeled internal standards is a cornerstone of achieving the accuracy and precision required in high-throughput screening applications. chemie-brunschwig.chacs.org
Headspace Analysis Applications in Volatile Organic Compound Profiling
Headspace analysis is a technique used to sample the volatile compounds present in the gas phase above a solid or liquid sample in a sealed vial. researchgate.net This technique is widely used for the analysis of flavor and fragrance compounds in food and beverages, as well as for the detection of volatile pollutants in environmental samples. mdpi.com Propyl hexanoate-d5 can be used as an internal standard in headspace analysis to improve the quantitative accuracy of the measurement of propyl hexanoate and other related esters. researchgate.net
In static headspace analysis, the sample is allowed to equilibrate in a sealed vial before a portion of the headspace gas is injected into the GC. researchgate.net In dynamic headspace analysis, an inert gas is passed through the sample, and the purged volatiles are trapped on an adsorbent material before being thermally desorbed into the GC. The addition of a known amount of propyl hexanoate-d5 to the sample allows for the correction of variations in partitioning from the sample matrix into the headspace, as well as for variations in injection volume. researchgate.net
Development of Certified Analytical Standards and Reference Materials
Certified Reference Materials (CRMs) are essential for ensuring the quality and comparability of analytical measurements. cerilliant.comsigmaaldrich.com They are produced by national metrology institutes and accredited reference material producers and are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. cpachem.comlgcstandards.com
Propyl hexanoate-d5 plays a role in the development of CRMs for volatile organic compounds. It can be used as a component in the preparation of calibration solutions and as an internal standard in the certification of reference materials containing propyl hexanoate and other esters. eptes.com The use of isotopically labeled compounds in the certification process helps to ensure the accuracy and traceability of the assigned property values. chemie-brunschwig.chsigmaaldrich.comotsuka.co.jpbuchem.com
Propyl Hexanoate D5 in Biochemical and Metabolic Investigations
Tracing Ester Metabolism in Model Organisms and In Vitro Systems
The use of stable isotope-labeled compounds like propyl hexanoate-d5 is a cornerstone of modern metabolic research. researchgate.net By introducing a labeled compound into a biological system, researchers can follow its journey, identifying the enzymes that act upon it and the subsequent molecules that are formed. nih.govnih.gov This "tracer" approach provides dynamic information about metabolic fluxes that cannot be obtained by simply measuring the static concentrations of metabolites. nih.gov
Esterases are enzymes that hydrolyze esters into an acid and an alcohol. Propyl hexanoate-d5 is an invaluable substrate for studying the activity and kinetics of these enzymes. When used in an in vitro assay with purified esterases or cell lysates, the rate of disappearance of propyl hexanoate-d5 and the appearance of its deuterated hexanoate (B1226103) product can be precisely measured using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net
By comparing the reaction rates of the deuterated (d5) and non-deuterated (d0) versions of propyl hexanoate, researchers can investigate the kinetic isotope effect (KIE). researchgate.net The KIE reveals whether the breaking of a carbon-hydrogen bond is a rate-limiting step in the enzymatic reaction. researchgate.net A significant difference in reaction velocity between the d0 and d5 substrates provides deep insight into the enzymatic mechanism.
Table 1: Application of Propyl Hexanoate-d5 in Esterase Kinetic Studies
| Parameter Studied | Analytical Technique | Information Gained |
|---|---|---|
| Substrate Affinity (Km) | LC-MS/MS | Measures the concentration of substrate at which the enzyme reaches half its maximum velocity. |
| Maximum Velocity (Vmax) | LC-MS/MS | Determines the maximum rate of the enzymatic reaction under saturating substrate conditions. |
| Catalytic Efficiency (kcat/Km) | LC-MS/MS | Compares the efficiency of the enzyme in processing deuterated vs. non-deuterated substrates. |
Propyl hexanoate-d5 serves as a tracer to map the metabolic fate of short-chain fatty acid esters within a cell or organism. nih.govebi.ac.uk Once introduced, the deuterated label acts as a flag, allowing scientists to distinguish the tracer and its downstream metabolites from the endogenous, unlabeled pool of molecules. researchgate.net
For example, after hydrolysis of propyl hexanoate-d5 by an esterase, the resulting hexanoate-d5 can enter various metabolic pathways. It can be activated to hexanoyl-CoA and undergo β-oxidation, be incorporated into more complex lipids, or participate in other cellular processes. hmdb.ca By tracking the deuterium (B1214612) label through different molecular species over time, a detailed map of the metabolic network surrounding hexanoate esters can be constructed. nih.govmetsol.com This is crucial for understanding how cells process dietary esters or endogenously produced flavor compounds. perfumerflavorist.com
Applications in Fermentation Science and Food Biochemistry Research
In the fields of fermentation and food science, esters like propyl hexanoate are critical components of the aroma and flavor profiles of products such as cheese, wine, and beer. wikipedia.orgperfumerflavorist.com Propyl hexanoate-d5 provides an analytical advantage for studying how these important volatile compounds are formed and degraded during production and storage. tandfonline.com
Many yeasts, such as Saccharomyces cerevisiae, produce a complex blend of esters during fermentation, which are defining characteristics of the final product's aroma. nih.govmdpi.com Propyl hexanoate is one such ester, synthesized by the condensation of hexanoic acid and propanol (B110389). By adding labeled precursors, such as hexanoic acid-d5, to a fermentation broth, researchers can trace its incorporation into propyl hexanoate and other esters.
Alternatively, adding propyl hexanoate-d5 directly to the fermentation allows for the study of ester turnover—the balance between enzymatic synthesis and hydrolysis. This helps in understanding how different yeast strains or fermentation conditions (e.g., temperature, nutrient availability) affect the net production and stability of desirable flavor compounds. scottjanish.com The use of a deuterated standard allows for precise quantification against a complex and changing background matrix. perfumerflavorist.com
The flavor of many foods develops over time during maturation or aging, a process involving complex biochemical changes. The analysis of volatile organic compounds (VOCs) is key to understanding and controlling this process. mdpi.com Propyl hexanoate-d5 is ideally suited as an internal standard for the quantitative analysis of native propyl hexanoate and other volatile esters in food matrices using methods like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). ucdavis.edu
Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-extracts and behaves similarly during chromatographic separation. researchgate.net This corrects for variations in sample preparation and instrument response, leading to highly accurate and reliable quantification of flavor compounds. wisdomlib.org This is essential for quality control and for studying the impact of storage conditions on the volatile profile and shelf-life of foods like roasted nuts or dried fruit. ucdavis.eduresearchgate.net
Table 2: Use of Propyl Hexanoate-d5 in Food Volatile Analysis
| Food System | Process Studied | Purpose of Propyl Hexanoate-d5 | Key Findings Enabled |
|---|---|---|---|
| Cheese Aging | Lipolysis & Esterification | Internal Standard | Accurate quantification of ester formation, linking microbial activity to flavor development. |
| Wine/Beer Fermentation | Yeast Metabolism | Tracer / Internal Standard | Measurement of ester synthesis and hydrolysis rates by different yeast strains. mdpi.com |
| Fruit Ripening | Volatile Compound Biosynthesis | Internal Standard | Precise tracking of changes in key aroma compounds during maturation. |
Enzymatic Reaction Mechanism Studies Utilizing Isotopic Labeling
Isotopic labeling is a sophisticated method for probing the intricate details of how enzymes catalyze reactions. researchgate.net By strategically replacing hydrogen atoms with deuterium in a substrate molecule like propyl hexanoate, scientists can uncover information about transition states and rate-limiting steps that would otherwise be inaccessible. researchgate.net
The primary tool for this is the Kinetic Isotope Effect (KIE), which measures the change in the rate of a reaction upon isotopic substitution. The C-D bond is stronger than the C-H bond, and thus requires more energy to break. If a C-H bond is broken during the slowest step (the rate-determining step) of an enzymatic reaction, substituting that hydrogen with deuterium will slow the reaction down. Observing a significant KIE (a rate for the hydrogen-containing substrate that is faster than the rate for the deuterium-containing one) is strong evidence that this specific bond cleavage is central to the enzyme's catalytic mechanism. For an esterase acting on propyl hexanoate-d5, a KIE might be observed if the enzyme's mechanism involves abstracting a proton from the hexanoate chain, although hydrolysis at the ester bond is the more typical reaction. The deuterated standard allows for precise comparative measurements to detect even subtle kinetic effects. clearsynth.com
Environmental Fate and Transformation Studies Utilizing Propyl Hexanoate D5
Tracking Ester Degradation Pathways in Environmental Matrices
The use of propyl hexanoate-d5 enables detailed investigation into the degradation of short-chain fatty acid esters in various environmental compartments, such as soil and water. The primary degradation mechanism for esters in the environment is hydrolysis, a reaction that can be influenced by pH and temperature. solubilityofthings.com In neutral water, methyl esters of fatty acids are stable, but they undergo hydrolysis under acidic or alkaline conditions, breaking down into the corresponding acid and alcohol. epa.gov
Biodegradation is another significant pathway for the breakdown of esters. Microorganisms in soil and aquatic environments can utilize esters as a carbon source. epa.govrsc.org Studies on analogous compounds, such as methyl esters of fatty acids, indicate that they are biodegradable under aerobic soil conditions. epa.gov The process often begins with ester hydrolysis, followed by the degradation of the resulting fatty acid through metabolic pathways like beta-oxidation. epa.govindustrialchemicals.gov.au The rate of biodegradation can be influenced by the chemical structure of the ester; for instance, branched chains may lead to slower degradation compared to straight-chain esters. solubilityofthings.com
The degradation of certain esters has been observed to follow an initial lag phase in microbial studies, after which the compound is degraded exponentially. sfu.ca This suggests that the presence of the ester may induce the necessary microbial enzymes for its breakdown. epa.govsfu.ca Research on other esters, like certain phthalates, has shown that they can be effectively degraded in natural sediments, with half-lives varying depending on environmental conditions such as temperature. sfu.ca
Table 1: General Degradation Pathways of Esters in Environmental Matrices
| Degradation Pathway | Description | Influencing Factors | Analogous Compounds Studied |
| Abiotic Hydrolysis | Cleavage of the ester bond by reaction with water. | pH, Temperature | Methyl esters of fatty acids epa.gov |
| Biodegradation | Microbial breakdown of the ester. | Microbial community, Oxygen availability, Temperature, Ester structure solubilityofthings.comepa.govrsc.org | Methyl esters of fatty acids, Phthalate esters epa.govsfu.ca |
This table provides a generalized overview based on studies of analogous ester compounds.
Bioaccumulation Studies in Model Environmental Systems
Propyl hexanoate-d5 can be employed to assess the bioaccumulation potential of short-chain fatty acid esters in organisms. Bioaccumulation is a critical endpoint in the environmental risk assessment of chemicals. umn.edu For fragrance ingredients, which often include esters, bioconcentration factors (BCFs) are used to predict their tendency to accumulate in aquatic life. umn.eduacs.org
The lipophilicity of a compound, often indicated by its log KOW value, is a key factor in its bioaccumulation potential. umn.edu However, biotransformation (metabolism) within the organism can significantly reduce accumulation. industrialchemicals.gov.au Many fragrance esters are subject to metabolic processes that can mitigate their bioaccumulation. industrialchemicals.gov.au For instance, in vitro studies with trout liver fractions have been used to measure the biotransformation rates of fragrance ingredients to refine BCF predictions. umn.eduacs.org
The general expectation for many esters is a low potential for bioaccumulation due to metabolic transformation. industrialchemicals.gov.au However, for compounds with higher log KOW values, even with biotransformation, the potential for bioaccumulation may need careful evaluation. umn.edu The use of isotopically labeled compounds like propyl hexanoate-d5 in model ecosystems would allow for precise measurement of uptake and metabolism, providing valuable data for refining bioaccumulation models. acs.org
Table 2: Factors Influencing Bioaccumulation of Esters
| Factor | Influence on Bioaccumulation | Relevance to Propyl Hexanoate (B1226103) |
| Lipophilicity (log KOW) | Higher values generally indicate higher potential for bioaccumulation. umn.edu | As a relatively small ester, its lipophilicity would be a key determinant. |
| Biotransformation | Metabolic processes can reduce the concentration of the parent compound in the organism, lowering bioaccumulation. industrialchemicals.gov.au | Expected to be a significant mitigating factor. |
| Chemical Structure | The structure of the ester can influence its uptake and susceptibility to metabolism. | The propyl and hexanoate moieties would be subject to enzymatic action. |
This table outlines general principles of bioaccumulation relevant to esters.
Assessment of Volatile Organic Compound (VOC) Release and Dispersion
Propyl hexanoate is a volatile organic compound (VOC), contributing to the characteristic fruity and pineapple-like scent of various fruits. mdpi.com The release and dispersion of such VOCs into the atmosphere are important aspects of their environmental fate. nih.gov The use of propyl hexanoate-d5 can aid in tracking its movement from a source, such as agricultural fields or industrial facilities, and its subsequent dispersion in the atmosphere.
The volatilization of esters from surfaces is influenced by factors such as temperature, air movement, and the properties of the matrix from which it is released. scispace.com Once in the atmosphere, the dispersion of the VOC is governed by meteorological conditions. scispace.com
In the context of agriculture and food science, the release of volatile esters is a key component of fruit aroma and quality. mdpi.comnih.gov Studies on fruits like apples and strawberries have shown that the profile of emitted esters, including compounds like hexyl acetate (B1210297) and methyl hexanoate, changes during ripening and storage. mdpi.comnih.gov Carboxylesterases are enzymes involved in the breakdown of these volatile esters within the fruit, affecting the final aroma profile. mdpi.comnih.gov Understanding the release and subsequent atmospheric fate of these compounds is crucial for a complete environmental assessment. The unique mass of propyl hexanoate-d5 would allow it to be distinguished from naturally occurring propyl hexanoate, enabling precise measurements of its atmospheric concentration and transport.
Spectroscopic and Isotopic Effects Research of Propyl Hexanoate D5
Mass Spectrometry Fragmentation Analysis and Deuterium-Induced Shifts
Mass spectrometry (MS) is a powerful tool for analyzing isotopically labeled compounds. The incorporation of deuterium (B1214612) atoms into Propyl hexanoate (B1226103) results in a clear and predictable increase in the mass of the molecular ion and any resulting fragments that retain the deuterium label.
The mass spectrum of standard propyl hexanoate is characterized by its molecular ion (M⁺) peak and a series of fragment ions resulting from specific bond cleavages. nih.gov Common fragmentation pathways for esters include α-cleavage adjacent to the carbonyl group and the McLafferty rearrangement. libretexts.orglibretexts.org For propyl hexanoate (molecular weight ~158.24 amu), key fragments include the acylium ion [CH₃(CH₂)₄CO]⁺ at m/z 99 and fragments related to the propyl group.
In Propyl hexanoate-d5, the mass of the molecular ion will be increased by approximately 5 amu compared to the unlabeled compound. The key diagnostic feature in the mass spectrum is the deuterium-induced shift in the mass-to-charge (m/z) ratio of fragment ions. Any fragment that contains the deuterated portion of the hexanoate chain will have its mass shifted by the number of deuterium atoms it contains. For example, if the five deuterium atoms are on the terminal end of the hexanoate chain, the acylium ion fragment would be expected at m/z 104 instead of m/z 99. By analyzing which fragments show a mass shift, researchers can deduce the location of the deuterium labels within the molecule.
Table 2: Comparison of Major Fragment Ions in Mass Spectrometry This table shows the expected m/z shifts for key fragments of Propyl hexanoate-d5, assuming deuteration on the hexanoate acyl chain.
| Fragment Name | Unlabeled Propyl Hexanoate (m/z) | Propyl Hexanoate-d5 (Predicted m/z) | Mass Shift (amu) |
|---|---|---|---|
| Molecular Ion [M]⁺ | 158 | 163 | +5 |
| Acylium Ion [C₅H₁₁CO]⁺ | 99 | 104 | +5 |
| McLafferty Rearrangement Ion | 116 | 119/120/121* | +3, +4, or +5* |
| Propoxy Ion [OCH₂CH₂CH₃]⁺ | 59 | 59 | 0 |
| Propyl Ion [CH₂CH₂CH₃]⁺ | 43 | 43 | 0 |
*The exact mass shift of the McLafferty rearrangement product depends on which specific gamma-hydrogen is abstracted, and thus on the precise location of the deuterium labels on the hexanoate chain.
Investigation of Kinetic Isotope Effects in Reaction Mechanisms
The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org This effect is a cornerstone of mechanistic chemistry, used to determine whether a C-H bond is broken in the rate-determining step of a reaction. libretexts.org
The KIE arises primarily from the difference in zero-point vibrational energy between a C-H bond and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. libretexts.orgprinceton.edu
Primary KIE: If a C-H bond at the deuterated position is cleaved during the rate-limiting step, a significant "normal" primary KIE is observed, where the reaction rate for the hydrogen-containing compound is faster than for the deuterium-containing one (kH/kD > 1). Typical values for primary KIEs involving C-H bond cleavage are in the range of 2-8. princeton.edu
Secondary KIE: If the deuterated C-H bond is not broken but is located near the reaction center, a smaller secondary KIE (kH/kD often between 0.7 and 1.5) may be observed due to changes in hybridization or steric environment at the transition state. wikipedia.orgprinceton.edu
Solvent Isotope Effects: In reactions like ester hydrolysis, changing the solvent from H₂O to D₂O can also affect the rate. For acid-catalyzed ester hydrolysis, an "inverse" solvent isotope effect (kH₂O/kD₂O < 1) is often observed, indicating that D₃O⁺ is a stronger acid than H₃O⁺, which points to a rapid pre-equilibrium protonation of the ester before the rate-limiting step. chem-station.com
By studying a reaction, such as the enzymatic oxidation or hydrolysis of Propyl hexanoate-d5, and comparing its rate to that of the unlabeled compound, researchers can gain crucial evidence about the reaction mechanism. For instance, a large KIE in an oxidation reaction would imply that a C-H bond on the hexanoate chain is being broken in the slowest step. nih.gov
Table 3: Hypothetical KIE Values and Mechanistic Interpretations for a Reaction of Propyl Hexanoate-d5
| Reaction Type | Observed kH/kD | Interpretation |
|---|---|---|
| Enzymatic Oxidation | 6.5 | C-H bond cleavage at a deuterated position is the rate-determining step (Primary KIE). |
| Base-Catalyzed Hydrolysis | 1.05 | No C-H bond cleavage in the rate-determining step. A small secondary KIE may be present due to environmental changes near the deuterated site. |
Theoretical and Computational Studies of Deuterated Ester Properties
Theoretical and computational chemistry provides a powerful framework for understanding and predicting the properties of deuterated compounds like Propyl hexanoate-d5. Within the Born-Oppenheimer approximation, isotopic substitution does not alter the electronic potential energy surface of a molecule. Instead, its effects arise from the change in nuclear mass. cchmc.org
Computational methods, such as Density Functional Theory (DFT), can be used to model various properties:
Vibrational Frequencies: Calculations can accurately predict the vibrational frequencies of C-H and C-D bonds. These computed frequencies are fundamental to calculating the zero-point energies and, consequently, predicting the magnitude of kinetic isotope effects for proposed reaction mechanisms and transition states. youtube.com
Spectroscopic Properties: Theoretical models can calculate the expected NMR chemical shifts. These calculations can predict the upfield shifts in ¹³C spectra upon deuteration, aiding in the interpretation of experimental data. nih.gov
Molecular Properties: Deuteration leads to a smaller vibrational amplitude for the C-D bond compared to the C-H bond. This results in the C-D bond being slightly shorter and the molecule having a slightly smaller average volume and lower polarizability. cchmc.org While subtle, these changes in intermolecular dispersion forces can be modeled and have been shown to affect physical properties like chromatographic retention times. cchmc.org
These computational studies are not performed in isolation; they are a critical tool used in conjunction with experimental data. By comparing calculated KIEs or NMR shifts for different possible structures or reaction pathways with measured values, researchers can validate their mechanistic hypotheses and gain a deeper, quantitative understanding of the isotopic effects at play. youtube.comnih.gov
Future Perspectives and Emerging Research Areas
Integration with Advanced Omics Technologies (e.g., Metabolomics Method Development)
The use of stable isotope-labeled compounds is a cornerstone of quantitative analysis in metabolomics, particularly in methods employing mass spectrometry (MS). clearsynth.com Propyl hexanoate-d5 serves as an ideal internal standard for its non-deuterated counterpart, propyl hexanoate (B1226103), a volatile organic compound found in various biological and environmental systems. In advanced omics technologies, particularly targeted metabolomics, the addition of a known quantity of a deuterated standard like Propyl hexanoate-d5 is crucial for accurate quantification. thermofisher.com This allows researchers to correct for variations in sample preparation and matrix effects, which are common challenges in complex biological samples. clearsynth.com
Deuterated standards are preferred because they exhibit nearly identical chemical and physical properties to the analyte of interest, yet are distinguishable by their mass difference. researchgate.net The integration of Propyl hexanoate-d5 into metabolomics workflows enables precise measurement of its unlabeled analogue, facilitating the study of metabolic pathways and the discovery of biomarkers. clearsynth.com While deuterium (B1214612) is a cost-effective and common choice for labeling, careful selection of the labeling position is necessary to prevent the loss of deuterium atoms during analysis. hilarispublisher.com Generally, labeling with stable isotopes like Carbon-13 is considered more stable, but strategically placed deuterium atoms provide a reliable and widely used alternative. thermofisher.comhilarispublisher.com The development of methods incorporating Propyl hexanoate-d5 is expected to enhance the robustness and reliability of metabolomic studies. clearsynth.com
Table 1: Characteristics of Propyl hexanoate-d5 as an Internal Standard in Omics
| Feature | Description | Benefit for Metabolomics |
|---|---|---|
| Isotopic Labeling | Contains five deuterium (D) atoms in place of protium (B1232500) (H) atoms. | Allows for mass differentiation from the endogenous analyte (propyl hexanoate) in mass spectrometry without significantly altering chemical behavior. clearsynth.com |
| Chemical Similarity | Exhibits nearly identical physical and chemical properties, including chromatographic retention time and ionization efficiency, to propyl hexanoate. researchgate.net | Co-elutes with the analyte, providing effective correction for sample loss during extraction and variability in instrument response. thermofisher.com |
| Mass Shift | Provides a distinct mass-to-charge (m/z) ratio difference from the unlabeled compound. | Enables clear and unambiguous detection and quantification of both the standard and the analyte in a single analysis. thermofisher.com |
| Matrix Effect Compensation | Experiences similar ion suppression or enhancement effects as the analyte in complex biological matrices. | Improves the accuracy and precision of quantification by normalizing the analyte's signal to the standard's signal. clearsynth.com |
Novel Applications in Material Science and Polymer Chemistry
The incorporation of deuterium into organic molecules has emerging applications in material science and polymer chemistry. acs.org Deuteration can subtly alter the physical properties of materials, such as their thermal stability, crystallinity, and resistance to oxidation. dtic.milresearchgate.net Studies on other deuterated esters have shown a significant increase in oxidation stability compared to their non-deuterated versions. dtic.mil This "kinetic isotope effect" can be exploited to enhance the lifetime and performance of materials like lubricants and polymers. acs.org
For Propyl hexanoate-d5, potential applications lie in its use as a tracer or a component in the synthesis of specialized polymers. As a tracer, it could be used to study diffusion, degradation mechanisms, and reaction kinetics in polymer systems without perturbing the system's chemistry. Its incorporation into a polymer backbone, such as a polyester, could modify intermolecular interactions and chain packing, thereby tuning the material's bulk properties. researchgate.net Research on deuterated polymers has shown that replacing hydrogen with deuterium can lead to smaller crystal lattices and lower melting temperatures. researchgate.net These modifications open avenues for creating novel materials with precisely engineered characteristics. The availability of deuterated monomers and oligomers is expanding, facilitating research into these novel applications. polymersource.ca
Table 2: Potential Effects of Deuteration on Material Properties Relevant to Propyl hexanoate-d5
| Property | Effect of Deuteration | Potential Application for Propyl hexanoate-d5 |
|---|---|---|
| Oxidation Stability | Increased stability due to the stronger C-D bond compared to the C-H bond (Kinetic Isotope Effect). dtic.mil | Use as an additive or component in lubricants or polymers to enhance resistance to oxidative degradation. |
| Crystallinity & Melting Point | Can lead to smaller crystal lattices and lower melting temperatures in polymers. researchgate.net | Incorporation into polyesters or other polymers to fine-tune their thermal properties and morphology. |
| Vibrational Spectra | Shifts in vibrational frequencies (e.g., in IR and Raman spectroscopy). | Use as a spectroscopic probe to study molecular dynamics and interactions within a material matrix. |
| Neutron Scattering | Significant difference in neutron scattering length compared to hydrogen. researchgate.net | Use as a contrast agent in neutron scattering studies to elucidate the structure and dynamics of polymer blends or composites. |
Advancements in Deuterated Compound Synthesis for Enhanced Research Versatility
The growing demand for deuterated compounds in research has spurred significant innovation in synthetic methodologies, moving beyond traditional multi-step approaches. nih.gov Modern techniques focus on achieving high levels of deuterium incorporation with site-selectivity under mild conditions. researchgate.netrsc.org These methods include transition-metal-catalyzed hydrogen isotope exchange (HIE), reductive deuteration, and visible-light photocatalysis. rsc.orgresearchgate.net
Hydrogen isotope exchange, often catalyzed by iridium or ruthenium complexes, allows for the direct replacement of hydrogen with deuterium on an organic molecule. acs.orgresearchgate.net For a compound like Propyl hexanoate-d5, this could mean selectively deuterating the propyl or hexanoyl moiety. Photocatalytic methods have also emerged as a powerful tool, using light to drive deuteration reactions with high efficiency and selectivity, often using readily available deuterium sources like heavy water (D₂O). rsc.org For instance, protocols have been developed for the selective deuteration of α-amino esters using an organic catalyst and D₂O, demonstrating the potential for precise labeling. acs.org These advanced synthetic strategies make a wider variety of specifically labeled compounds, including different isotopologues of propyl hexanoate, more accessible, thereby enhancing their versatility for complex mechanistic studies, advanced materials development, and high-precision analytical science. researchgate.net
Table 3: Comparison of Modern Synthesis Methods for Deuterated Compounds
| Synthesis Method | Description | Advantages for Compounds like Propyl hexanoate-d5 |
|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds, often catalyzed by transition metals (e.g., Iridium, Ruthenium). acs.org | High efficiency, allows for late-stage deuteration of complex molecules, can be highly site-selective. researchgate.net |
| Reductive Deuteration | The addition of deuterium across double or triple bonds or the replacement of a functional group (e.g., a halogen) with deuterium. researchgate.net | Provides access to fully or partially saturated deuterated aliphatic chains. |
| Visible-Light Photocatalysis | Uses light energy and a photocatalyst to generate radical intermediates that are subsequently deuterated. rsc.org | Operates under very mild conditions, offers high selectivity, and uses inexpensive deuterium sources like D₂O. rsc.orgacs.org |
| Chemoenzymatic Synthesis | Utilizes enzymes to catalyze deuteration reactions. | Offers exceptional selectivity (chemo-, regio-, and stereoselectivity) under environmentally benign conditions. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing propyl hexanoate-d5 with high isotopic purity?
- Methodological Answer : Synthesis requires deuterated reagents (e.g., D₂O or deuterated propanol) and anhydrous conditions to minimize proton exchange. Purification via fractional distillation or preparative chromatography is critical to isolate the deuterated compound. Isotopic purity should be verified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, with calibration against non-deuterated standards .
Q. How can researchers confirm isotopic labeling efficiency in propyl hexanoate-d5?
- Methodological Answer : High-resolution MS (HRMS) is used to measure the mass-to-charge ratio (m/z) shifts caused by deuterium substitution. Quantitative analysis involves comparing peak intensities of deuterated vs. non-deuterated fragments. NMR spectroscopy, particularly ²H-NMR, can also assess deuterium distribution across molecular positions .
Q. What analytical techniques are optimal for characterizing propyl hexanoate-d5’s structural integrity?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with retention index libraries identifies the compound. Fourier-transform infrared (FTIR) spectroscopy verifies functional groups, while ¹³C-NMR distinguishes deuterium-induced chemical shift differences. Data should be cross-validated with computational simulations (e.g., density functional theory) .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) influence propyl hexanoate-d5’s reactivity in hydrolysis reactions?
- Methodological Answer : KIEs are quantified by comparing reaction rates of deuterated and non-deuterated esters under controlled conditions (pH, temperature). Isotope-sensitive techniques like stopped-flow spectroscopy or isotopic tracing with ¹⁸O-labeled water can isolate deuterium’s impact on transition states. Statistical models (e.g., Arrhenius plots) are used to interpret energy barriers .
Q. How can discrepancies between experimental and computational NMR data for propyl hexanoate-d5 be resolved?
- Methodological Answer : Discrepancies may arise from solvent effects, incomplete basis sets in simulations, or dynamic averaging. Researchers should:
- Use deuterated solvents to avoid signal overlap.
- Apply advanced computational methods (e.g., molecular dynamics simulations) to account for conformational flexibility.
- Validate predictions with experimental 2D-NMR techniques (e.g., COSY, HSQC) .
Q. What strategies mitigate deuterium-induced shifts in chromatographic retention times during mixture analysis?
- Methodological Answer : Adjust chromatographic parameters (e.g., column temperature, mobile phase polarity) to account for deuterium’s hydrophobicity. Use deuterated internal standards (e.g., d₅-toluene) for retention time locking. Data normalization against reference compounds minimizes systematic errors .
Q. How does isotopic labeling affect propyl hexanoate-d5’s stability under long-term storage?
- Methodological Answer : Stability studies require accelerated degradation tests (e.g., elevated temperatures, UV exposure) with periodic MS/NMR analysis. Storage in inert, airtight containers (e.g., amber glass under argon) prevents isotopic exchange. Degradation kinetics are modeled using first-order rate equations .
Data Analysis & Contradiction Resolution
Q. What statistical methods address variability in isotopic distribution data for propyl hexanoate-d5?
- Methodological Answer : Multivariate analysis (e.g., PCA) identifies outliers in batch syntheses. Bootstrap resampling quantifies uncertainty in isotopic abundance measurements. Contradictory data between labs should be reconciled via interlaboratory studies using standardized reference materials .
Q. How can researchers validate the reproducibility of deuterated ester synthesis protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
